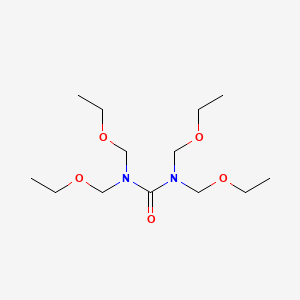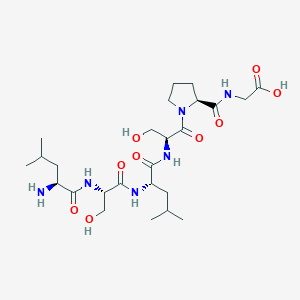
L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸是一种由亮氨酸、丝氨酸、脯氨酸和甘氨酸组成的合成肽。像这种肽通常被研究其潜在的生物活性及其在医药和生物化学等各个领域的应用。
准备方法
合成路线和反应条件
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括:
氨基酸活化: 使用 HBTU (O-苯并三唑-N,N,N’,N’-四甲基脲六氟磷酸盐) 或 DIC (N,N’-二异丙基碳二亚胺) 等试剂活化氨基酸。
偶联: 活化的氨基酸与树脂结合的肽链偶联。
脱保护: 去除氨基酸上的保护基团,以便进行下一步偶联。
裂解: 完成的肽从树脂中裂解并纯化。
工业生产方法
像 L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸这样的肽的工业生产通常涉及自动肽合成仪,这些合成仪简化了 SPPS 过程。这些机器可以处理多个合成循环,确保最终产品的高产量和纯度。
化学反应分析
反应类型
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸可以发生各种化学反应,包括:
氧化: 该反应可以修饰丝氨酸等氨基酸的侧链。
还原: 还原反应可用于破坏存在的二硫键。
取代: 氨基酸残基可以被取代以创建肽的类似物。
常见试剂和条件
氧化: 过氧化氢 (H₂O₂) 或过甲酸等试剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂。
取代: 各种氨基酸衍生物和偶联试剂。
主要产品
这些反应的主要产物取决于对肽所做的具体修饰。例如,丝氨酸残基的氧化会导致丝氨酸氧化物的形成。
科学研究应用
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸在科学研究中有多种应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其潜在的生物活性,例如酶抑制或受体结合。
医药: 探索其治疗应用,包括作为潜在的候选药物。
工业: 用于开发基于肽的材料和产品。
作用机制
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。肽可以与这些靶标结合,调节其活性并触发下游信号通路。确切的分子靶标和通路取决于研究肽的特定生物学环境。
相似化合物的比较
类似化合物
L-丝氨酰-L-亮氨酰-L-丝氨酸: 另一种具有类似氨基酸组成但序列不同的肽。
甘氨酰-L-缬氨酰-L-丝氨酰-L-脯氨酰-L-赖氨酰-L-亮氨酸: 具有不同序列和额外氨基酸的六肽。
独特性
L-亮氨酰-L-丝氨酰-L-亮氨酰-L-丝氨酰-L-脯氨酰甘氨酸因其独特的序列而独一无二,该序列可以赋予独特的生物活性。其亮氨酸、丝氨酸、脯氨酸和甘氨酸残基的组合可能导致与其他肽相比具有独特的结构和功能特征。
属性
CAS 编号 |
872599-05-8 |
|---|---|
分子式 |
C25H44N6O9 |
分子量 |
572.7 g/mol |
IUPAC 名称 |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C25H44N6O9/c1-13(2)8-15(26)21(36)29-17(11-32)23(38)28-16(9-14(3)4)22(37)30-18(12-33)25(40)31-7-5-6-19(31)24(39)27-10-20(34)35/h13-19,32-33H,5-12,26H2,1-4H3,(H,27,39)(H,28,38)(H,29,36)(H,30,37)(H,34,35)/t15-,16-,17-,18-,19-/m0/s1 |
InChI 键 |
IIJBZNGFGVQSBF-VMXHOPILSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
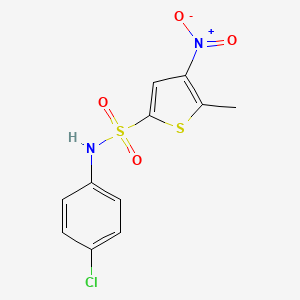
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
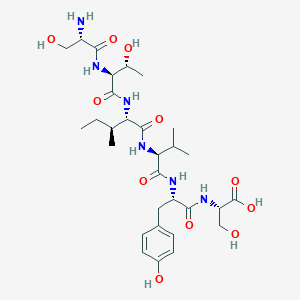
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)

![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)

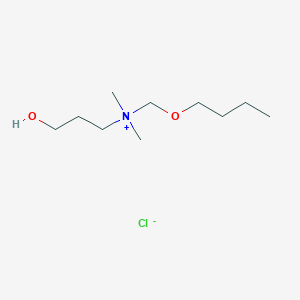
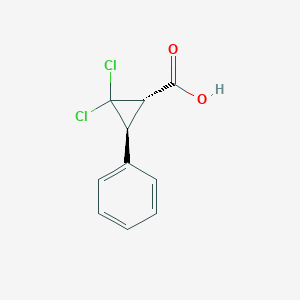
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
